molecular formula C16H16N6OS B3000355 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097895-17-3

1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B3000355
CAS RN: 2097895-17-3
M. Wt: 340.41
InChI Key: AXCPRLRNUUDDPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives with 1,3,4-thiadiazole moieties has been a subject of interest due to their potential biological activities. In the first study, a new N,N'-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole was prepared. The chemical structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, NMR, and elemental analysis . Similarly, the second study reports the synthesis of fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine, using aminothiourea and carbon disulfide as starting materials. The structures of these compounds were characterized by 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . The third study focused on optimizing antileishmanial activity by synthesizing a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents. The structural confirmation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectral data .

Molecular Structure Analysis

The molecular structure of these piperazine derivatives is crucial for their biological activity. The studies provided detailed structural information through spectroscopic methods. The first study's docking analysis supported the biological results, showing very good binding scores with the active site of enoyl reductase amino acids from E. coli . The second and third studies did not mention docking studies but provided comprehensive structural characterizations that are essential for understanding the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, it can be inferred that the reactions likely involve the formation of amide bonds and the coupling of piperazine with thiadiazole moieties, as these are common synthetic routes for such compounds. The synthesis procedures are likely to be multi-step reactions requiring careful control of reaction conditions to achieve the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly mentioned in the abstracts. However, the antimicrobial and antileishmanial activities of these compounds suggest that they possess the necessary chemical properties to interact with biological targets. The compounds showed significant antibacterial activity against gram-negative strains, particularly E. coli . Some of the synthesized compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus . The antileishmanial activity was optimized in the third study, with some compounds showing very good activity against both promastigote and amastigote forms of Leishmania major .

Scientific Research Applications

Antimicrobial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities. These compounds exhibited remarkable inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, with compound 5e showing the best antibacterial efficacies. Furthermore, this compound demonstrated excellent inhibitory activities against MRSA and VRE bacterial strains and was more effective in biofilm inhibition activities than the reference Ciprofloxacin. These findings suggest a promising direction for developing new antimicrobial agents using piperazine derivatives (Mekky & Sanad, 2020).

Anti-inflammatory Applications

Compounds synthesized with a piperazine moiety have been evaluated for their anti-inflammatory activity. A particular study focused on novel sets of compounds synthesized for this purpose, showing that specific derivatives exhibited significant in-vitro anti-inflammatory activity, offering a promising avenue for the development of new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Antitumor Applications

The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, including those with a piperazine substituent, has been explored, showing significant activity against various cancer cell lines. The study highlights the potential of these compounds as candidates for further investigation in anticancer drug development (Turov, 2020).

Synthesis of Heterocyclic Compounds

Research has also focused on the use of thiosemicarbazide derivatives, including those related to the chemical structure of interest, as precursors in the synthesis of various heterocyclic compounds. These compounds have been assessed for their antimicrobial activity, indicating the versatility of such derivatives in synthesizing biologically active molecules (Elmagd, Hemdan, Samy, & Youssef, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole derivatives have been found to have antitumor potential .

properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(13-3-1-4-14(11-13)22-6-2-5-17-22)21-9-7-20(8-10-21)15-12-18-24-19-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCPRLRNUUDDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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